Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-25-20(22)15-12-21-16-10-14(23-2)11-17(24-3)19(16)18(15)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARRKCAPZHVHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic strategies .
Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, related quinoline derivatives have shown significant antiproliferative effects in various cancer cell lines .
Medicinal Chemistry
This compound is being explored as a lead compound in drug development due to its promising biological activities. Its potential therapeutic effects are particularly relevant in treating diseases such as cancer and infections .
Case Study 1: Anticancer Activity
A study evaluated a series of quinoline derivatives similar to this compound for their anticancer properties. The results indicated that compounds with specific substituents at the phenyl ring displayed enhanced activity against prostate carcinoma cell lines. The most effective derivatives maintained significant activity levels compared to their simpler quinoline counterparts .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 3b | DU145 | 30.7% |
| 3e | H460 | 32.5% |
| 3c | MCF7 | 25.4% |
Case Study 2: Enzyme Inhibition
Research on the inhibition of human lactate dehydrogenase A (hLDHA) highlighted the importance of structural modifications in enhancing binding affinity to the enzyme. Docking studies indicated that specific modifications on the quinoline structure could lead to lower IC50 values, suggesting improved efficacy in inhibiting cancer cell metabolism .
| Compound | IC50 (μM) | Structure Type |
|---|---|---|
| 15b | <5 | U-shaped ester |
| 13 | >10 | Non-U-shaped |
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings
Hydroxyl groups (e.g., ) introduce polarity and hydrogen-bonding capacity but may reduce metabolic stability compared to methoxy or methyl groups .
Positional Influence of Substituents :
- The phenyl group at position 4 (target) vs. position 2 () alters spatial orientation, affecting binding to receptors or enzymes. For example, the 4-phenyl configuration may improve stacking in hydrophobic pockets.
- Chlorine at position 4 () vs. 5,7-dichloro () modifies steric hindrance and electronic effects, influencing reactivity in nucleophilic substitutions.
Physicochemical Properties :
- The target compound’s higher molecular weight (335.34 g/mol) and methoxy groups suggest greater lipophilicity than analogs like (245.00 g/mol) or (293.00 g/mol), impacting solubility and membrane permeability.
- Esters with hydroxyl groups (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas methoxy groups offer steric protection, enhancing stability .
Biological Activity
Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, synthesis, and various studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent modifications to introduce the ethyl ester and methoxy groups.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives + α,β-unsaturated carbonyls | 60-70 |
| 2 | Methylation | Methyl iodide + base | 80-85 |
| 3 | Esterification | Ethanol + acid catalyst | 75-90 |
The mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and exhibit antimicrobial properties through disruption of microbial cell membranes or metabolic pathways .
Anticancer Properties
Several studies have investigated the anticancer activity of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells.
Table 2: Anticancer Activity Summary
In vitro assays reveal that the compound's antiproliferative effects are significantly enhanced by structural modifications, particularly the introduction of aryl groups at specific positions on the quinoline ring .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The compound's mechanism may involve interference with bacterial cell wall synthesis or function.
Table 3: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| C. albicans | 64 |
Case Study 1: Anticancer Research
In a study published in Molecular Cancer Therapeutics, researchers explored the effects of this compound on H460 lung carcinoma cells. The results indicated a dose-dependent inhibition of cell proliferation along with induction of apoptosis as evidenced by increased caspase activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy against multiple strains of bacteria and fungi. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5,7-dimethoxy-4-phenylquinoline-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzophenones and ethyl acetoacetate derivatives. For example, a methanol-based reaction with catalytic ceric ammonium nitrate (CAN) at room temperature yields intermediates, which are purified via silica gel column chromatography (petroleum ether/EtOAc eluent) . Reaction optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. TLC monitoring ensures reaction completion, while recrystallization from ethanol enhances purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Identifies aromatic protons (e.g., methoxy groups at δ ~3.8–4.0 ppm, quinoline protons at δ ~7.5–8.5 ppm) and ester functionalities (δ ~1.3–1.5 ppm for CH3, δ ~4.3–4.5 ppm for CH2) .
- IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and hydroxyl groups (if present, ~3200–3500 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]+ for C21H20NO5: ~390 m/z) .
Q. How can researchers ensure reproducibility in crystallographic studies of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) ensures accurate structural determination. Key parameters include data collection at low temperature (e.g., 100 K) to minimize thermal motion and refinement against high-resolution data (R factor < 0.05). ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can regioselectivity challenges during ethylation or methoxy group introduction be addressed?
- Methodological Answer : Regioselectivity in quinoline derivatives is influenced by electronic and steric factors. For example, substituent positioning on the quinoline core (e.g., electron-withdrawing groups at C-5/C-7) directs electrophilic attacks. Controlled reaction conditions (e.g., slow addition of alkylating agents in anhydrous DMF at 0°C) minimize by-products. Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For instance, NMR may show averaged signals for tautomers, while SCXRD reveals a single conformation. To resolve this:
- Perform variable-temperature NMR to detect equilibrium shifts.
- Compare SCXRD bond lengths with DFT-optimized geometries .
- Use heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity in solution .
Q. How can by-products from quinoline synthesis be systematically characterized and utilized?
- Methodological Answer : By-products (e.g., regioisomers or decomposition products) are isolated via preparative HPLC or fractional crystallization. Structural elucidation combines MS/MS fragmentation patterns, 2D NMR (COSY, NOESY), and X-ray crystallography. For example, a novel by-product (e.g., ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate) was identified via 1H-13C HMBC correlations and refined using SHELXL .
Q. What advanced techniques improve the refinement of high-resolution crystallographic data for polymorphic forms?
- Methodological Answer : For polymorphs, use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
